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Compound of Interest

Compound Name:
Methyl 2,2-dimethyl-3-

oxopropanoate

Cat. No.: B190169 Get Quote

An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,2-dimethyl-3-
oxopropanoate (CAS No. 13865-20-8), a versatile chemical intermediate. This document

consolidates critical data on its physicochemical properties, spectroscopic profile, synthesis,

and reactivity, offering detailed experimental protocols and safety information for laboratory

applications.

Core Chemical Data
Methyl 2,2-dimethyl-3-oxopropanoate is a β-keto ester recognized for its utility as a building

block in the synthesis of more complex molecules.[1] Its structure features geminal dimethyl

groups at the C2 position, which introduces significant steric hindrance and influences its

reactivity.[1]

Table 1: Physicochemical and General Properties
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Property Value Source(s)

CAS Number 13865-20-8 [1][2][3][4][5]

Molecular Formula C₆H₁₀O₃ [1][2]

Molecular Weight 130.14 g/mol [1][2]

Synonyms

Methyl 2,2-dimethyl-3-

oxopropionate; Methyl α-

formylisobutyrate; Propanoic

acid, 2,2-dimethyl-3-oxo-,

methyl ester

[3][5]

Purity Typically ≥95% [1]

Appearance
Colorless transparent liquid or

Solid
[6]

Storage
Inert atmosphere, store in

freezer, under -20°C
[4]

| InChI Key | XFKYUMYFILZJGG-UHFFFAOYSA-N |[1] |

Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of Methyl 2,2-dimethyl-3-
oxopropanoate.

Table 2: Spectroscopic Data
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Technique
Nucleus /
Method

Assignment

Expected
Chemical
Shift (δ,
ppm)

Multiplicity Source(s)

¹H NMR ¹H
Aldehyde (-
CHO)

9.67 Singlet [5]

Methyl Ester

(-OCH₃)
3.76 Singlet [5]

Geminal

Methyls (-

C(CH₃)₂)

1.36 Singlet [5]

¹³C NMR ¹³C

Aldehyde

Carbonyl (-

CHO)

~200-205 - [1]

Ester

Carbonyl (-

COO-)

~170 - [1]

Methoxy

Carbon (-

OCH₃)

~52 - [1]

Quaternary

Carbon (-

C(CH₃)₂)

~50 - [1]

Geminal

Methyl

Carbons (-

C(CH₃)₂)

~22 - [1]

| Mass Spec. | EI-MS | Molecular Ion (M⁺) | m/z 130 | - |[1] |

Synthesis and Manufacturing
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The synthesis of Methyl 2,2-dimethyl-3-oxopropanoate can be achieved through several

pathways, primarily involving oxidation of a precursor or through condensation reactions.

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate
A primary route involves the oxidation of the alcohol precursor, Methyl 3-hydroxy-2,2-

dimethylpropanoate.[1] Milder oxidizing agents like Pyridinium chlorochromate (PCC) are

effective for this transformation, converting the primary alcohol to the target aldehyde without

significant over-oxidation.[1] A Swern oxidation is also a well-documented method.[5]

Synthesis Workflow: Oxidation Route

Methyl 3-hydroxy-
2,2-dimethylpropanoate

Methyl 2,2-dimethyl-
3-oxopropanoate

 OxidationOxidizing Agent
(e.g., PCC, or

Oxalyl Chloride/DMSO)

Click to download full resolution via product page

Synthesis via oxidation of an alcohol precursor.

Claisen Condensation
An alternative advanced method is the Claisen condensation.[1] This involves the reaction

between methyl isobutyrate and dimethyl oxalate using a strong base like sodium methoxide

(NaOMe) to yield the desired β-keto ester.[1]

Detailed Experimental Protocols
Protocol 1: Synthesis via Swern Oxidation[5] This protocol details the synthesis from methyl

2,2-dimethyl-3-hydroxypropionate.

Preparation: In a round-bottom flask, dissolve oxalyl chloride (11.0 g, 87.0 mmol) in

dichloromethane (180 mL). Cool the solution to -60°C with stirring.

DMSO Addition: Slowly add a solution of DMSO (12.9 mL, 182 mmol) in dichloromethane

(40 mL) to the cooled oxalyl chloride solution.
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Substrate Addition: After stirring the resulting solution for 5 minutes, add a solution of methyl

2,2-dimethyl-3-hydroxypropionate (10.0 g, 75.6 mmol) in dichloromethane (10 mL) dropwise

over 10 minutes.

Stirring: Stir the cloudy mixture for an additional 15 minutes.

Base Addition: Add triethylamine (52 mL, 380 mmol) dropwise, ensuring the reaction

temperature is maintained at or below -50°C.

Warming and Quenching: After stirring for 5 minutes, allow the mixture to slowly warm to

room temperature. Quench the reaction by adding water (200 mL).

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with

dichloromethane (2 x 100 mL).

Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water

(100 mL), saturated NaHCO₃ solution (100 mL), water (100 mL), and brine (100 mL).

Drying and Concentration: Dry the organic layer with Na₂SO₄, filter, and concentrate under

vacuum. Retain a small amount of solvent to minimize loss of the volatile product.

Purification: Purify the crude product by vacuum distillation to afford Methyl 2,2-dimethyl-3-
oxopropanoate.

Chemical Reactivity and Applications
The unique structure of Methyl 2,2-dimethyl-3-oxopropanoate dictates its reactivity and

applications in drug development and organic synthesis.

Key Reactions
Reduction: The ketone group at the C3 position is readily reduced to a hydroxyl group using

standard reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as

methanol.[1] This reaction yields Methyl 3-hydroxy-2,2-dimethylpropanoate.[1]

Nucleophilic Reactions: Despite the steric hindrance from the gem-dimethyl groups at C2,

the ketone moiety at C3 remains a site for nucleophilic attack.[1]
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Condensation Reactions: The molecule lacks alpha-hydrogens at the C2 position due to the

gem-dimethyl substitution.[1] This structural feature prevents it from forming an enolate at

this position and acting as a nucleophile in typical base-catalyzed condensations like the

Aldol or Claisen reactions.[1]

Key Reactivity Pathways

Reduction

Nucleophilic Attack

Condensation Limitation

Methyl 2,2-dimethyl-
3-oxopropanoate

Methyl 3-hydroxy-
2,2-dimethylpropanoate

 NaBH₄ / MeOH

Tertiary Alcohol Product Nucleophile
(e.g., Grignard, Organolithium)

 Attack at C3 Ketone

Cannot act as nucleophile in
Aldol/Claisen reactions due to

no α-hydrogens at C2.

Click to download full resolution via product page

Reactivity profile of Methyl 2,2-dimethyl-3-oxopropanoate.

Role in Drug Development and Synthesis
Methyl 2,2-dimethyl-3-oxopropanoate serves as a key intermediate in the synthesis of

complex organic molecules.[1] Its bifunctional nature allows for the introduction of diverse

functional groups, making it a valuable precursor for creating ketone-containing intermediates

used in pharmaceutical development.[1] The strategic introduction of methyl groups into small

molecules is a recognized optimization strategy in drug design, capable of modulating

physicochemical, pharmacodynamic, and pharmacokinetic properties.[7]
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Role as a Synthetic Intermediate

Methyl 2,2-dimethyl-
3-oxopropanoate

Key Building Block

Ketone-Containing
Intermediates

Complex Molecular
Architectures

Active Pharmaceutical
Ingredients (APIs)

Click to download full resolution via product page

Logical flow of application in complex synthesis.

Safety and Handling
Proper handling of Methyl 2,2-dimethyl-3-oxopropanoate is crucial in a laboratory setting.

The compound is associated with several hazards.

Table 3: GHS Hazard and Precautionary Statements
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Type Code Statement Source(s)

Hazard H315
Causes skin
irritation.

[3]

H319
Causes serious eye

irritation.
[3]

H335
May cause respiratory

irritation.
[3]

Precautionary P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray.

[3]

P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[3]

P302+P352

IF ON SKIN: Wash

with plenty of soap

and water.

[3]

P304+P340

IF INHALED: Remove

person to fresh air and

keep comfortable for

breathing.

[3]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[3]

P405 Store locked up. [3]

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |
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Users should always consult the full Safety Data Sheet (SDS) before handling this chemical

and use it only in a well-ventilated area, such as a fume hood, while wearing appropriate

personal protective equipment (PPE).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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